molecular formula C13H12O3S B1303688 Methyl 3-(benzyloxy)-2-thiophenecarboxylate CAS No. 186588-84-1

Methyl 3-(benzyloxy)-2-thiophenecarboxylate

Cat. No. B1303688
M. Wt: 248.3 g/mol
InChI Key: HYPDTMLOYBAWGP-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-2-thiophenecarboxylate is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles that are important in medicinal chemistry and materials science due to their unique electronic properties. While the provided papers do not directly discuss methyl 3-(benzyloxy)-2-thiophenecarboxylate, they do provide insights into the chemistry of related thiophene derivatives, which can be useful in understanding the behavior and properties of the compound .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the functionalization of existing thiophene rings or the construction of the thiophene core itself. For example, the synthesis of benzylidene-2,5-dihydro-4-hydroxy-3-thiophenecarboxanilides involves the treatment of esters with arylamines in boiling xylene, leading to anilides and thiophene derivatives through isomerization . Similarly, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can be obtained from methyl 3-hydroxythiophene-2-carboxylate by halogenation, followed by reactions with alcohols . These methods highlight the reactivity of thiophene carboxylates and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate reveals a thiophene ring substituted with amino and ester groups, with a specific orientation of the carbonyl group . The dihedral angle between the rings in methyl 2-(thiophene-2-carboxamido)benzoate is another example of the precise structural information that can be obtained .

Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions. The synthesis of benzo[b]thiophene derivatives, for example, involves decarboxylation and esterification steps . The bromocyclization of alkynes and palladium-catalyzed cross-couplings are also employed to create libraries of functionalized benzo[b]thiophenes . These reactions demonstrate the versatility of thiophene derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of substituents on the thiophene ring can affect the compound's electronic properties and reactivity. The gas adsorption and sensing properties of lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups are examples of how the thiophene moiety can impart specific functionalities to materials . Additionally, the magnetic properties of these frameworks can be significant, as seen in the magnetocaloric effect exhibited by a Gd-containing complex .

Scientific Research Applications

Thermochemical Properties

The thermochemical properties of thiophenecarboxylic acid derivatives, including compounds related to methyl 3-(benzyloxy)-2-thiophenecarboxylate, have been studied. These investigations focus on the standard molar enthalpies of formation and sublimation of these compounds. Such studies are crucial for understanding the energetic aspects of these molecules and their potential applications in various chemical reactions (Silva & Santos, 2008).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of thiophene-2-carboxamide derivatives, which share a similar structural motif with methyl 3-(benzyloxy)-2-thiophenecarboxylate. Such studies often include the exploration of new synthetic routes and the determination of molecular structures through techniques like X-ray crystallography. These investigations provide valuable insights into the chemical behavior and properties of these compounds, aiding in the development of new materials and pharmaceuticals (Kausar et al., 2021).

Potential Biological Applications

While explicit research on methyl 3-(benzyloxy)-2-thiophenecarboxylate's biological applications is limited, related compounds have been studied for their biological activities. For example, thiophene-2-carboxamide derivatives have been explored as potential inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase. Such studies suggest that compounds with similar structures may also possess significant biological or pharmacological activities, warranting further investigation (Kausar et al., 2021).

Chemical Reactions and Synthesis

Research into the chemical reactions and synthesis of thiophene derivatives, including those related to methyl 3-(benzyloxy)-2-thiophenecarboxylate, is ongoing. This includes the development of new synthetic methods, understanding reaction mechanisms, and exploring the reactivity of these compounds under various conditions. Such studies are fundamental for advancing the field of organic chemistry and for the development of new synthetic strategies and materials (Yang & Fang, 1997).

Safety And Hazards

The safety and hazards associated with a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would depend on its specific properties. For example, if it is a solid, dust formation should be avoided. If it is a liquid, it should not be ingested or come into contact with the skin or eyes .

Future Directions

The future directions for a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would depend on its potential applications. For example, if it has useful properties as a reactant in chemical reactions, future research might focus on developing new reactions that take advantage of these properties .

properties

IUPAC Name

methyl 3-phenylmethoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-15-13(14)12-11(7-8-17-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPDTMLOYBAWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377310
Record name methyl 3-(benzyloxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-2-thiophenecarboxylate

CAS RN

186588-84-1
Record name methyl 3-(benzyloxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-hydroxy-2-thiophenecarboxylate (5.00 g, 31.61 mmol), benzyl bromide (3.76 mL, 31.61 mmol), and K2CO3 (4.81 g, 34.77 g) in acetone (50 mL) was stirred at reflux for 1.5 hrs. After cooled to room temperature, the mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=15/1 to 9/1) to give methyl 3-(benzyloxy)-2-thiophenecarboxylate as a pale yellow oil (7.91 g, yield: quant.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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